molecular formula C53H78N14O15 B1523708 Angiotensin acetate CAS No. 20071-00-5

Angiotensin acetate

Cat. No.: B1523708
CAS No.: 20071-00-5
M. Wt: 1151.3 g/mol
InChI Key: BFIIUENUKZUTFX-AXOAQIBVSA-N
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Description

Y16 acetate (53-73-6 free base) is a chemical compound known for its role as a G-protein–coupled Rho guanine nucleotide exchange factors inhibitor. It is particularly noted for its ability to inhibit the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA, thereby affecting RhoA activation and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Y16 acetate involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of the acetate group via esterification.

    Step 3: Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of Y16 acetate is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or continuous flow reactors: to control reaction parameters precisely.

    Automated purification systems: to handle large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions: Y16 acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering its activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Y16 acetate has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study G-protein–coupled Rho guanine nucleotide exchange factors and their role in various chemical processes.

    Biology: Helps in understanding the signaling pathways involving RhoA and its impact on cellular functions.

    Medicine: Investigated for its potential therapeutic effects in diseases where RhoA signaling is implicated, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting RhoA-mediated pathways.

Mechanism of Action

Y16 acetate exerts its effects by inhibiting the interaction between leukemia-associated Rho guanine nucleotide exchange factor and RhoA. This inhibition prevents the activation of RhoA, a small GTPase involved in various cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. By blocking this pathway, Y16 acetate can modulate cellular functions and has potential therapeutic implications .

Comparison with Similar Compounds

    Rhosin: Another inhibitor of RhoA signaling, often used in conjunction with Y16 acetate.

    G04: Works synergistically with Y16 acetate to enhance its inhibitory effects on RhoA.

Comparison: Y16 acetate is unique in its specific inhibition of leukemia-associated Rho guanine nucleotide exchange factor and RhoA interaction. Compared to similar compounds like Rhosin and G04, Y16 acetate offers distinct advantages in terms of potency and specificity, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

20071-00-5

Molecular Formula

C53H78N14O15

Molecular Weight

1151.3 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1

InChI Key

BFIIUENUKZUTFX-AXOAQIBVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N.CC(=O)O.CC(=O)O

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O

sequence

NRVYVHPF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin acetate
Reactant of Route 2
Angiotensin acetate
Reactant of Route 3
Angiotensin acetate
Reactant of Route 4
Angiotensin acetate
Reactant of Route 5
Angiotensin acetate
Reactant of Route 6
Angiotensin acetate

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